
hemoglobin Brockton
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Description
Hemoglobin Brockton, also known as this compound, is a useful research compound. Its molecular formula is C16H10ClNO3. The purity is usually 95%.
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Scientific Research Applications
Biochemical Properties
Hemoglobin Brockton exhibits similar electrophoretic mobility to normal hemoglobin A, making it challenging to differentiate using standard techniques. However, oxygen affinity measurements indicate that its functional properties are closely aligned with those of hemoglobin A, suggesting that the proline substitution does not significantly disrupt critical hydrogen bonds necessary for oxygen binding .
Structural Insights
X-ray crystallography has provided valuable insights into the structural ramifications of the Ala→Pro mutation. The introduction of proline at position 138 affects local secondary structures but does not lead to widespread destabilization of the hemoglobin tetramer . The inability to form a buried hydrogen bond between Pro 138 and Val 134 contributes to the instability observed in this variant .
Case Studies
- Pregnancy Management : A notable case involved a 26-year-old woman diagnosed with this compound at age 11. Throughout her pregnancy, she experienced minor hemolytic anemia but successfully delivered twins via cesarean section at 38 weeks. This case underscores the importance of regular monitoring and transfusions when hemoglobin levels drop below critical thresholds (e.g., below 8 g/dl) to ensure maternal and fetal health .
- Anemia Treatment : Patients with this compound often require blood transfusions during anemia crises. The management of such cases highlights the need for a multidisciplinary approach, involving hematologists and obstetricians to optimize outcomes for both mother and child during pregnancy .
Implications in Hemoglobinopathy Research
Research into hemoglobin variants like Brockton contributes to a broader understanding of hemoglobinopathies. The study of unstable variants aids in identifying potential therapeutic targets for conditions such as sickle cell disease and β-thalassemia, where increasing fetal hemoglobin levels can ameliorate symptoms .
Comparative Data Table
The following table summarizes key characteristics of this compound compared to other unstable hemoglobins:
Variant Name | Amino Acid Change | Clinical Phenotype | Oxygen Affinity | Stability |
---|---|---|---|---|
This compound | β138 (H16) Ala→Pro | Mild hemolytic anemia | Similar to Hb A | Unstable |
Hemoglobin Philly | β35 (C1) Tyr→Phe | Hemolytic anemia | Increased | Unstable |
Hemoglobin Peterborough | β111 (G13) Val→Phe | Hemolytic anemia | Decreased | Unstable |
Properties
CAS No. |
116148-07-3 |
---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
0 |
Synonyms |
hemoglobin Brockton |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.